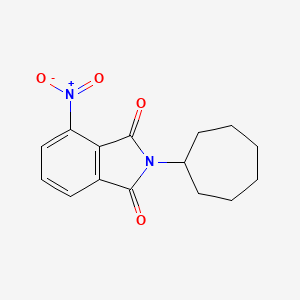
2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione is an organic compound characterized by a unique structure that includes a cycloheptyl group, a nitro group, and an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions
Formation of Isoindole Dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Nitration: The introduction of the nitro group is usually done via nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Cycloheptylation: The cycloheptyl group can be introduced through alkylation reactions using cycloheptyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the isoindole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Isoindole Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The nitro group and isoindole core are known to interact with biological targets, making it a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindole core can also interact with proteins and nucleic acids, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-cycloheptyl-4-nitro-1H-isoindole-1,3(2H)-dione: Unique due to the presence of both a cycloheptyl group and a nitro group.
2-cyclohexyl-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the cycloheptyl group, making it less bulky and potentially less reactive.
Uniqueness
The presence of the cycloheptyl group in This compound adds steric bulk, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-cycloheptyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H16N2O4/c18-14-11-8-5-9-12(17(20)21)13(11)15(19)16(14)10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2 |
InChI Key |
GBJLDYVYSONUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitro-1H-pyrazol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10954628.png)
![1-ethyl-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954637.png)
![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10954644.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10954645.png)
![4-[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954660.png)
![Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10954664.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10954678.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10954679.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954681.png)


![1-ethyl-4-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B10954684.png)
![4-{[(E)-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10954693.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10954696.png)
